Karnamicin C4

Description

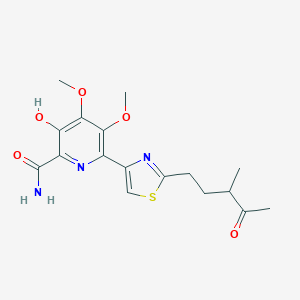

Structure

2D Structure

3D Structure

Properties

CAS No. |

122535-57-3 |

|---|---|

Molecular Formula |

C17H21N3O5S |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |

InChI |

InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23) |

InChI Key |

DIYRCTJMTGPGBD-UHFFFAOYSA-N |

SMILES |

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |

Canonical SMILES |

CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |

Origin of Product |

United States |

Origin and Cultivation Methodologies for Karnamicin Production

Taxonomic Identification and Phylogenetic Analysis of Producer Actinomycetes

The primary producer of the karnamicin complex, including Karnamicin C4, has been identified as the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. bohrium.comnih.gov Actinomycetes are a phylum of Gram-positive bacteria, known for their filamentous structure and their significant contribution to the production of a wide array of secondary metabolites, including many clinically important antibiotics. ijcmas.comresearchgate.nettaylorfrancis.com

The taxonomic identification of these microorganisms relies on a polyphasic approach, which combines morphological, chemotaxonomic, and molecular methods. ijcmas.comnih.gov Morphological characterization involves observing the colony features, such as the color of the aerial and substrate mycelia, and the structure of spore chains. nih.gov Chemotaxonomic analysis focuses on the chemical composition of the cell wall, particularly the presence of specific amino acids like diaminopimelic acid (DAP) isomers, which is a key marker for actinomycete classification. ijcmas.com

For a more precise identification and to understand the evolutionary relationships, 16S rRNA gene sequencing is a standard and powerful tool. researchgate.netmdpi.com Phylogenetic analysis, based on the comparison of these gene sequences with those of known species, allows for the construction of phylogenetic trees that illustrate the genetic relatedness of the producer strain to other actinomycetes. taylorfrancis.comresearchgate.net This molecular approach has been instrumental in placing Lechevalieria rhizosphaerae within the broader context of actinobacterial phylogeny. bohrium.com Genome mining, using the identified biosynthetic gene cluster for karnamicin as a probe, has also suggested the potential for karnamicin production in other related species, such as Lentzea aerocolonigenes. nih.gov

| Taxonomic Details of Karnamicin Producer | |

| Producing Organism | Lechevalieria rhizosphaerae NEAU-A2 |

| Phylum | Actinobacteria |

| Key Identification Methods | 16S rRNA gene sequencing, Morphological analysis, Chemotaxonomic analysis |

Advanced Fermentation Strategies and Chromatographic Separation Techniques for the Karnamicin Complex

The production of karnamicins is achieved through fermentation of the producer organism, Lechevalieria rhizosphaerae NEAU-A2. bohrium.com The process begins with the cultivation of the actinomycete on a suitable agar (B569324) medium, such as ISP3 agar plates, to generate a sufficient inoculum. bohrium.com This is followed by a two-stage fermentation process, involving a seed culture to expand the biomass and a subsequent production culture in a specialized medium to promote the biosynthesis of the desired compounds. bohrium.com

Following fermentation, the karnamicin complex is extracted from both the fermentation broth and the mycelia. A common method involves centrifuging the broth and extracting the supernatant with an organic solvent like ethyl acetate (B1210297). nih.govbohrium.com The mycelia are also extracted, typically with methanol, and the resulting extract is then further partitioned with ethyl acetate. nih.govbohrium.com

The crude extract, containing a mixture of karnamicins and other metabolites, requires a multi-step purification process to isolate the individual compounds. Chromatographic techniques are central to this separation. bohrium.com An initial separation is often performed using silica (B1680970) gel column chromatography. bohrium.com Further purification to obtain pure compounds, such as this compound, is achieved through semipreparative high-performance liquid chromatography (HPLC). bohrium.com The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is critical for resolving the structurally similar karnamicin analogues. nih.gov

| Fermentation and Separation Overview | |

| Initial Culture | ISP3 agar plates |

| Extraction Solvents | Ethyl acetate, Methanol |

| Initial Purification | Silica gel column chromatography |

| Final Purification | Semipreparative High-Performance Liquid Chromatography (HPLC) |

Elucidation of the Karnamicin Biosynthetic Pathway

Comprehensive Characterization of the Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Assembly Line

The biosynthesis of karnamicins is orchestrated by a sophisticated hybrid PKS-NRPS assembly line. nih.govbiorxiv.org These large, multi-domain enzymes are modular in nature, with each module responsible for the incorporation and modification of a specific building block. biorxiv.orgnih.gov In the case of karnamicins, this enzymatic machinery sequentially incorporates acetate (B1210297) units and amino acids to construct the core structure. vulcanchem.com

At the heart of this assembly line is KnmA2, an unusual hybrid PKS-NRPS protein. nih.gov This enzyme is crucial for the formation of the pyridine (B92270) ring, a key structural feature of karnamicins. nih.govvulcanchem.com The assembly line also involves other PKS and NRPS components that work in a coordinated fashion. For instance, NRPS modules are responsible for activating and incorporating amino acid precursors. biorxiv.orgresearchgate.net The modular organization of these enzymes allows for the programmed synthesis of the complex karnamicin backbone. nih.gov

Gene inactivation studies have unequivocally demonstrated the central role of this PKS-NRPS system. Disruption of the knmA2 gene, for example, completely abrogates the production of all karnamicins, confirming its essential function in the biosynthetic pathway. nih.govvulcanchem.comresearchgate.net This assembly line represents a fascinating example of how nature combines different biosynthetic strategies to create structurally diverse and biologically active molecules. scienceopen.com

Genomic and Bioinformatic Analysis of the knm Biosynthetic Gene Cluster

The identification and analysis of the knm biosynthetic gene cluster (BGC) have provided a genetic blueprint for karnamicin production. nih.gov This cluster, discovered through genome mining efforts, contains all the essential genes encoding the enzymes required for the assembly and modification of the karnamicin scaffold. nih.govvulcanchem.comjmicrobiol.or.kr

Bioinformatic analysis of the knm BGC has revealed the presence of genes for hybrid PKS-NRPS enzymes, hydroxylases, methyltransferases, and other tailoring enzymes. nih.govresearchgate.net The organization of the knm cluster shows similarities to other known BGCs responsible for producing hybrid polyketide-peptide natural products. researchgate.net For instance, the genes encoding the core PKS-NRPS machinery are typically located together, reflecting their coordinated function. researchgate.netnih.gov

The knm BGC from Lechevalieria rhizosphaerae NEAU-A2 is organized into several operons and monogenic transcriptional units. researchgate.net In addition to the core synthesis genes, the cluster also contains genes predicted to be involved in regulation and transport of the final products. The identification of a similar putative karnamicin-producing cluster in L. aerocolonigenes NBRC 13195 suggests a conserved biosynthetic strategy across different producer strains. nih.gov

Enzymatic Mechanisms Governing Karnamicin Biosynthesis

The biosynthesis of the final karnamicin structure involves a series of precise enzymatic reactions that modify the initial scaffold created by the PKS-NRPS assembly line. These reactions include the formation of heterocyclic rings, regioselective hydroxylations, and specific methylations.

Functional Annotation and Characterization of KnmA1, KnmA2, KnmA3, KnmA4, and KnmD in Thiazole (B1198619) and Pyridine Ring Formation

The formation of the characteristic thiazole and pyridine rings of karnamicins is a complex process catalyzed by a suite of dedicated enzymes. nih.gov KnmA3, an NRPS, is proposed to be responsible for assembling the thiazole ring, showing significant similarity to enzymes involved in the biosynthesis of other thiazole-containing natural products like epothilone. nih.govresearchgate.netresearchgate.net

The construction of the pyridine ring is a collaborative effort involving KnmA1, KnmA2, KnmA4, and KnmD. nih.govresearchgate.net These enzymes bear a strong resemblance to those involved in the biosynthesis of caerulomycin, another pyridine-containing antibiotic. nih.govresearchgate.netresearchgate.net KnmA2, the hybrid PKS-NRPS, and KnmD, an acyl-CoA dehydrogenase-like enzyme, are thought to work in concert to generate the pyridine moiety. nih.gov KnmA1, an NRPS, is responsible for the extension with L-leucine, and KnmA4, a thioesterase, is involved in the release of the intermediate product. nih.gov

Regioselective Hydroxylation Catalyzed by Flavoprotein Hydroxylases (KnmB1, KnmB2)

A key step in the maturation of the karnamicin scaffold is the regioselective hydroxylation of the pyridine ring, a reaction catalyzed by two flavoprotein monooxygenases (FPMOs), KnmB1 and KnmB2. nih.govvulcanchem.com These enzymes belong to the class of group A FPMOs and are responsible for introducing hydroxyl groups at specific positions on the pyridine core, contributing significantly to the final, fully substituted structure. nih.govresearchgate.net

In vitro enzymatic assays have demonstrated that KnmB2 catalyzes the C4-hydroxylation of the pyridine ring. nih.gov Following this, KnmB1 is responsible for the C6-hydroxylation. nih.gov The sequential action of these two hydroxylases ensures the precise formation of the trihydroxypyridine core. nih.gov Interestingly, the activity of these enzymes is dependent on the substrate's hydroxylation state, highlighting a sophisticated regulatory mechanism. researchgate.netresearchgate.net The distinct active-site residues of KnmB1 and KnmB2, when compared to other aromatic hydroxylases, are responsible for their strict regioselectivity. nih.govnih.gov

Methylation Processes Mediated by Methyltransferase (KnmF)

The final tailoring steps in karnamicin biosynthesis involve methylation of the hydroxyl groups on the pyridine ring, a process mediated by the methyltransferase KnmF. nih.govvulcanchem.com Following the formation of the trihydroxypyridine intermediate by KnmB1 and KnmB2, KnmF catalyzes successive O-methylations. nih.gov

In vitro characterization has shown that KnmF first catalyzes the C5-O-methylation of the trihydroxypyridine core, followed by C6-O-methylation to yield the final karnamicin product. nih.gov This sequential methylation is crucial for the stability and biological activity of the karnamicin molecule. The instability of the unmethylated trihydroxypyridine intermediate suggests that the methylation by KnmF is a critical final step in the biosynthetic pathway. nih.gov

Precursor Incorporation Studies Utilizing Isotopic Labeling Strategies

Isotopic labeling studies have been instrumental in deciphering the building blocks of the karnamicin molecule. nih.govnih.gov By feeding the producing organism with 13C-labeled precursors and analyzing the resulting karnamicin products using NMR spectroscopy, researchers have been able to trace the origin of the carbon atoms in the final structure. nih.govibs.frbiorxiv.org

These experiments have confirmed the incorporation of acetate units into the pyridine ring. nih.gov Specifically, feeding with [1-¹³C] acetate resulted in the enrichment of carbons C5, C11, C2', and C4', while [2-¹³C] acetate led to labeling at C6, C1', C3', and C5'. nih.gov This pattern of incorporation is consistent with the involvement of a polyketide synthase in the formation of the pyridine moiety. nih.gov Such precursor incorporation studies provide direct evidence for the proposed biosynthetic pathway and are a powerful tool for elucidating the origins of complex natural products. nih.govimist.ma

Genetic Perturbation and Gene Knockout Approaches in Biosynthetic Investigation

The functional roles of specific genes within the karnamicin biosynthetic gene cluster (knm) have been investigated through targeted genetic manipulation, primarily gene knockout experiments. These studies are instrumental in confirming the involvement of the knm cluster in karnamicin production and in assigning functions to individual enzymes in the pathway.

A key target for inactivation was the putative PKS-NRPS hybrid gene, knmA2. Homologs of this gene, such as caeA2 and colA2, are known to be responsible for constructing the 2,2'-bipyridine (B1663995) ring in the biosynthesis of caerulomycin and collismycin, respectively. nih.govresearchgate.net As anticipated, the creation of a ∆knmA2 mutant in the producing organism, Lechevalieria rhizosphaerae NEAU-A2, resulted in the complete abolishment of karnamicin production. nih.gov This finding provided direct evidence for the essential role of knmA2 in the assembly of the core karnamicin scaffold. nih.gov

Another gene subjected to knockout was knmE, which was predicted to encode a metal-dependent amidohydrolase. nih.gov Interestingly, the ∆knmE mutant strain was still capable of producing karnamicins. However, this mutant also accumulated other metabolites which were identified as karnamicin biosynthesis intermediates still carrying an L-leucine residue at the C3 position of the pyridine ring. nih.govresearchgate.net This outcome suggests that KnmE is responsible for the removal of this L-leucine moiety during the biosynthetic process, acting as an "auxiliary" tailoring enzyme. researchgate.net The ability of the organism to still produce the final karnamicin compounds in the absence of knmE indicates that this cleavage step may not be strictly essential or that alternative, less efficient mechanisms might be at play.

These genetic perturbation studies, summarized in the table below, have been pivotal in dissecting the karnamicin biosynthetic pathway, providing concrete in vivo evidence for the function of key enzymatic players.

| Gene Knockout | Predicted Function of Gene Product | Observed Phenotype | Conclusion |

| ∆knmA2 | PKS-NRPS hybrid | Complete cessation of karnamicin production | knmA2 is essential for the formation of the karnamicin core structure. nih.gov |

| ∆knmE | Metal-dependent amidohydrolase | Continued production of karnamicins; accumulation of L-leucine-containing intermediates | knmE is involved in the removal of an L-leucine residue from a biosynthetic intermediate. nih.govresearchgate.net |

Comparative Biosynthetic Analysis with Structurally Related Natural Products

The 2,2'-bipyridine core is a recurring structural motif in a number of natural products, most notably the caerulomycins (CAEs) and collismycins (COLs). nih.govnih.gov Comparative analysis of the biosynthetic gene clusters of karnamicin (knm), caerulomycin (cae), and collismycin (col) reveals a high degree of conservation, suggesting a shared evolutionary origin for the assembly of this heterocyclic system. nih.govoup.com

The biosynthesis of the 2,2'-bipyridine core in all three families of compounds is programmed by an atypical hybrid PKS/NRPS system. nih.gov The gene cassettes responsible for this core synthesis are highly conserved across the knm, cae, and col clusters. nih.govoup.com For instance, the PKS-NRPS hybrid protein KnmA2 shares significant sequence similarity with its counterparts, CaeA2 and ColA2, which are central to pyridine ring formation in their respective pathways. nih.govresearchgate.net Similarly, other enzymes involved in the early stages of biosynthesis, such as those responsible for thiazole ring generation and initial modifications, also have clear homologs across these gene clusters. nih.govresearchgate.net Specifically, KnmA1, KnmA3, and KnmA4 show strong resemblances to CaeA3, CaeA1, and CaeA4, which are involved in generating the pyridine unit in caerulomycin biosynthesis. nih.gov

Despite the overarching similarities in the assembly of the 2,2'-bipyridine scaffold, key differences in the biosynthetic pathways lead to the observed structural diversity between karnamicins, caerulomycins, and collismycins. A primary point of divergence lies in the processing of a cysteine-derived sulfhydryl group. nih.gov In the biosynthesis of collismycins, this sulfur atom is retained and incorporated into the final structure, whereas in caerulomycin biosynthesis, it is eliminated. nih.govoup.com The karnamicin pathway appears to follow the desulfurization route, similar to the caerulomycins.

The table below provides a comparative overview of the key biosynthetic features of karnamicin, caerulomycin, and collismycin.

| Feature | Karnamicin Biosynthesis | Caerulomycin Biosynthesis | Collismycin Biosynthesis |

| Core Structure | 2,2'-Bipyridine with thiazole | 2,2'-Bipyridine | 2,2'-Bipyridine |

| Biosynthetic Logic | Hybrid PKS/NRPS | Hybrid PKS/NRPS | Hybrid PKS/NRPS |

| Key Genes | knm cluster | cae cluster | col cluster |

| Pyridine Ring Formation | Involves knmA2 | Involves caeA2 | Involves colA2 |

| Sulfur Fate | Desulfurated | Desulfurated | Sulfurated |

| Key Tailoring Steps | Regioselective hydroxylations (KnmB1, KnmB2), methylation, L-leucine removal (KnmE) | Hydroxylation (CaeB6), methylation | Thioether formation |

This comparative analysis underscores a common evolutionary paradigm for the biosynthesis of 2,2'-bipyridine-containing natural products, where a conserved core biosynthetic machinery is followed by divergent tailoring steps to generate structural and, consequently, functional diversity. nih.gov

Structural Diversity and Structure Activity Relationship Sar of Karnamicin Analogues

Elucidation of Core Chemical Architecture: Fully Substituted Hydroxypyridine and Thiazole (B1198619) Moieties

The fundamental structure of the Karnamicin family is a unique hybrid scaffold composed of two key heterocyclic systems: a fully substituted hydroxypyridine ring and a thiazole moiety. nih.govnih.gov This distinct architecture is a product of a complex biosynthetic pathway. nih.gov

The assembly of the core structure is initiated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme system. nih.govasm.org Following the formation of the initial pyridine (B92270) ring, a series of post-modification steps occur. These modifications are carried out by specific tailoring enzymes, including two noteworthy flavoprotein hydroxylases that perform regioselective hydroxylation of the pyridine nucleus, and a methyltransferase responsible for adding methoxy (B1213986) groups. nih.govasm.org This enzymatic cascade results in the characteristic fully substituted hydroxypyridine core that is a hallmark of the Karnamicin series. nih.gov The thiazole ring, another critical component, is linked to a side chain, and variations in this part of the molecule contribute to the diversity of the Karnamicin analogues. vulcanchem.com

Identification and Detailed Characterization of Karnamicin Series (A, B, C, D, E) and Their Analogues

The Karnamicin family of natural products is extensive, with numerous analogues identified since their initial discovery. The first investigation of the fermentation broth of the producing organism, Saccharothrix aerocolonigenes, led to the isolation and characterization of fifteen distinct components. These were systematically classified and designated as Karnamicins A1, A2, A3, B1, B2, B3, C1, C2, C3, C4, C5, D1, D2, D3, and D4. vulcanchem.com

Subsequent research efforts have expanded the known family of these compounds. More recently, studies on a rare actinobacterium, Lechevalieria rhizosphaerae, resulted in the characterization of six new analogues, named Karnamicins E1 through E6. nih.govnih.gov In addition to these new discoveries, five previously known Karnamicins were also isolated from this strain. nih.gov The total synthesis of some analogues, such as Karnamicin B1, has been successfully achieved, providing further confirmation of their complex structures and allowing for more detailed study. colab.wsresearchgate.net

Structure-Activity Relationship (SAR) Profiling in Relation to Angiotensin-Converting Enzyme (ACE) Inhibition

A significant biological activity identified for the Karnamicin family is the inhibition of the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govnih.gov Various analogues have demonstrated potent ACE inhibitory activity, with IC₅₀ values reported to be in the micromolar range, from 0.24 to 5.81 μM. nih.govnih.gov

The structure-activity relationship (SAR) for ACE inhibition by Karnamicins is closely tied to their unique chemical framework. The fully substituted hydroxypyridine ring is believed to play a crucial role, potentially by chelating the zinc ion present in the active site of the ACE enzyme. vulcanchem.com Furthermore, the thiazole moiety and its associated side chain are thought to contribute to binding through hydrophobic interactions with the enzyme's active site. vulcanchem.com

Specific structural modifications have been shown to significantly impact inhibitory potency. A key finding in the SAR of Karnamicins is the influence of the substituent at the C3 position of the side chain. Analogues possessing a free hydroxyl group at this position exhibit markedly enhanced ACE inhibitory activity. Conversely, the presence of a larger, intact leucine (B10760876) moiety at the same position results in a significant decrease in potency. vulcanchem.com

| Compound Feature | ACE Inhibition (IC₅₀) | Reference |

|---|---|---|

| Analogue with free C3 hydroxyl group | 0.24 μM | vulcanchem.com |

| Analogue with intact leucine moiety at C3 | 5.81 μM | vulcanchem.com |

Structure-Activity Relationship (SAR) for Antifungal and Antimicrobial Activities

The Karnamicin complex was originally discovered and named for its significant antifungal properties. researchgate.net The initial studies revealed that the various components of the Karnamicin complex exhibit a broad spectrum of activity against a range of fungi and yeasts. researchgate.netnih.gov

The minimum inhibitory concentration (MIC) values for several Karnamicin analogues against clinically relevant yeasts like Candida albicans and Saccharomyces cerevisiae are in the range of 3.1 to 6.3 μg/ml, indicating potent activity. vulcanchem.com However, their efficacy appears to be more selective, as demonstrated by their lack of significant activity (MIC >100 μg/ml) against the dermatophyte Trichophyton mentagrophytes. vulcanchem.com This suggests that the structural features of Karnamicins are more suited for interacting with targets in certain types of fungi.

Interestingly, a more recent investigation into the activity of a collection of eleven Karnamicin analogues against various plant pathogens reported only weak antifungal and antibacterial activity. nih.govnih.gov This discrepancy suggests that the antifungal spectrum of Karnamicins may be specific to certain species, with higher potency against human-pathogenic yeasts than against plant-pathogenic microbes.

| Test Organism | Karnamicin B2 MIC (μg/ml) | Karnamicin C3 MIC (μg/ml) | Karnamicin C5 MIC (μg/ml) | Reference |

|---|---|---|---|---|

| Candida albicans A9540 | 3.1 | 6.3 | 6.3 | vulcanchem.com |

| Saccharomyces cerevisiae IAM2034 | 6.3 | 3.1 | 3.1 | vulcanchem.com |

| Trichophyton mentagrophytes No.4329 | >100 | >100 | >100 | vulcanchem.com |

Molecular Mechanisms of Karnamicin Biological Activities

Mechanistic Investigations of Antifungal and Antimicrobial Action

The karnamicin family of compounds, including Karnamicin C4, was first identified during screenings for microbial metabolites with antifungal capabilities. vulcanchem.com These natural products were isolated from the actinomycete Saccharothrix aerocolonigenes. vulcanchem.com However, subsequent investigations into the antibacterial and antifungal properties of the karnamicin complex have revealed that these activities are generally weak. nih.gov As a result, the primary focus of recent research has pivoted towards other potential bioactivities, and detailed mechanistic studies elucidating a specific mode of antifungal or antimicrobial action for this compound are not extensively available in current scientific literature. The unique molecular structure, a hybrid of a fully substituted hydroxypyridine and a thiazole (B1198619) moiety, initially suggested potential for antimicrobial action, but this has not been borne out in more recent studies. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitory Mechanisms

A significant and more recently discovered biological activity of the karnamicin family is its ability to inhibit the angiotensin-converting enzyme (ACE). nih.govnih.gov ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), where it plays a critical role in regulating blood pressure. plos.org The enzyme converts angiotensin I into angiotensin II, a potent vasoconstrictor, and also inactivates bradykinin, a vasodilator. plos.orgnih.gov By inhibiting this enzyme, compounds like this compound can lead to a decrease in the production of angiotensin II, which is a key mechanism for managing hypertension. nih.govmayoclinic.org

Recent studies have demonstrated that the karnamicin class of compounds are significant inhibitors of the angiotensin-converting enzyme. nih.gov In vitro assays have determined the half-maximal inhibitory concentration (IC50) values for the karnamicin family, providing a measure of their potency.

Table 1: ACE Inhibitory Potency of the Karnamicin Family

| Compound Family | Reported IC50 Range (µM) | Source |

|---|

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The low micromolar range reported for the karnamicin family indicates potent inhibitory activity against ACE. nih.govnih.gov While the specific IC50 value for this compound is not individually detailed in the cited literature, it falls within this potent range. Further enzymatic kinetic studies, which are used to determine the mechanism of inhibition (e.g., competitive, non-competitive), have been performed for other ACE inhibitors, but specific kinetic data for this compound are not available. mdpi.comresearchgate.net

To understand how karnamicins interact with the angiotensin-converting enzyme at a molecular level, computational studies such as molecular docking are employed. nih.govnih.gov These studies model the interaction between the inhibitor (ligand) and the enzyme (receptor), predicting the binding conformation and affinity. mdpi.comnih.gov

ACE has two main catalytic domains, the N- and C-domains, each containing an active site with a zinc ion that is crucial for catalysis. uct.ac.zanih.gov Molecular docking simulations for ACE inhibitors typically show the inhibitor binding within the active site pockets, forming key interactions with amino acid residues and the essential zinc ion. nih.govnih.gov For the karnamicin family, molecular docking has been utilized to support the findings of their ACE inhibitory activity, suggesting a direct interaction with the enzyme's active site. nih.gov These binding studies help to rationalize the potent activity observed in enzymatic assays and confirm that the unique pyridine-thiazole structure of karnamicins is well-suited for targeting the ACE enzyme. nih.govnih.gov

Table 2: List of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14837687 |

| Angiotensin I | 16212408 |

| Angiotensin II | 16213111 |

| Bradykinin | 439201 |

| Captopril | 44093 |

Advanced Methodological Approaches in Karnamicin Research

Advanced Genomic and Proteomic Techniques for Biosynthetic Pathway Delineation

The elucidation of the karnamicin biosynthetic pathway has been made possible through the use of advanced genomic and proteomic techniques. The karnamicin biosynthetic gene cluster in Saccharothrix espanaensis has been identified and characterized. This cluster contains the genes encoding the enzymes responsible for the synthesis of the karnamicin backbone and its subsequent modifications.

Genomic analysis has revealed the presence of a large polyketide synthase (PKS) system, which is responsible for the assembly of the polyketide chain. Proteomic studies have been employed to identify and quantify the expression levels of the proteins involved in the biosynthetic pathway, providing insights into the regulation of karnamicin production.

Enzymatic Characterization and In Vitro Reconstitution Studies

Detailed understanding of the karnamicin biosynthetic pathway has been achieved through enzymatic characterization and in vitro reconstitution studies. Individual enzymes from the pathway have been expressed, purified, and their functions have been characterized.

For instance, the characterization of the PKS domains has provided insights into the mechanism of polyketide chain assembly. In vitro reconstitution of key enzymatic steps has allowed for the stepwise analysis of the biosynthetic process, from the initial condensation reactions to the final tailoring steps.

Computational Chemistry and Structural Biology Applications

Computational chemistry and structural biology have played a crucial role in understanding the three-dimensional structures and functions of the enzymes involved in karnamicin biosynthesis.

The three-dimensional structures of several enzymes from the karnamicin biosynthetic pathway have been predicted using homology modeling and advanced protein structure prediction methods like AlphaFold. These models have provided valuable insights into the active site architecture and substrate binding pockets of these enzymes.

Molecular docking and molecular dynamics simulations have been used to investigate the interactions between the biosynthetic enzymes and their substrates. These computational studies have helped to elucidate the molecular basis of substrate recognition and catalysis. For example, docking studies have been used to predict the binding modes of intermediates within the PKS active sites.

Site-directed mutagenesis has been employed to identify key amino acid residues that are essential for the function of the karnamicin biosynthetic enzymes. By systematically replacing specific amino acids and analyzing the resulting changes in enzyme activity, researchers have been able to map the functional residues within the active sites of these enzymes.

High-Resolution Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation

The precise chemical structure of karnamicin C4 and its intermediates has been determined using a combination of high-resolution spectroscopic and chromatographic techniques.

High-performance liquid chromatography (HPLC) has been used to separate and purify the different karnamicin analogues. The detailed structural elucidation was then achieved using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Technique | Key Findings |

| NMR Spectroscopy | Provided detailed information about the carbon and proton framework of the molecule, including the stereochemistry of the chiral centers. |

| Mass Spectrometry | Determined the molecular weight and elemental composition of this compound, confirming its chemical formula. |

Future Research Trajectories and Bioengineering Applications of Karnamicin

Biosynthetic Engineering for Enhanced Production and Rational Design of Novel Derivatives

The production of Karnamicin C4 is governed by the karnamicin biosynthetic gene cluster (knm BGC). vulcanchem.com Understanding and manipulating this gene cluster is pivotal for enhancing the yield of this compound and for generating novel derivatives with potentially improved therapeutic properties.

Key enzymes within the knm BGC, such as the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) KnmA2, and the flavoprotein monooxygenases KnmB1 and KnmB2, play crucial roles in assembling the characteristic hydroxypyridine core of the karnamicins. vulcanchem.com Biosynthetic engineering strategies could involve the overexpression of regulatory genes within the knm cluster or the optimization of fermentation conditions to increase the production of this compound.

Furthermore, the modular nature of the PKS-NRPS assembly line provides a platform for the rational design of novel derivatives. researchgate.net By altering the domains of these enzymes through genetic engineering, it is possible to introduce different extender units or modify the core structure, leading to the creation of a library of new karnamicin-related compounds. researchgate.net For instance, targeted inactivation or modification of the tailoring enzymes, such as the methyltransferase KnmF, could lead to the production of novel demethylated or differently methylated analogs of this compound. nih.gov These new derivatives could then be screened for enhanced bioactivity or novel therapeutic applications.

Exploration of Undiscovered Biological Activities and Identification of Novel Molecular Targets

Initially, the karnamicin family, including this compound, was identified for its antifungal properties. vulcanchem.com However, recent studies have unveiled that these compounds also exhibit significant inhibitory activity against the angiotensin-converting enzyme (ACE), suggesting their potential as antihypertensive agents. vulcanchem.comnih.gov The IC50 values for karnamicins against ACE have been reported to be in the micromolar range, highlighting their potency. nih.govresearchgate.net

Future research should focus on a broader screening of this compound against a diverse panel of biological targets. Its unique chemical structure, featuring a fully substituted hydroxypyridine ring linked to a thiazole (B1198619) moiety, suggests that it may interact with a variety of enzymes or receptors in the body. vulcanchem.com High-throughput screening assays could be employed to explore its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Techniques such as affinity chromatography, proteomics, and molecular docking studies can be utilized to pinpoint the proteins or nucleic acids that this compound interacts with. researchgate.net Elucidating these molecular targets will not only shed light on the compound's therapeutic potential but also provide valuable insights into biological pathways that can be modulated for therapeutic benefit.

Rational Design Strategies for Karnamicin-Derived Bioactive Compounds

The development of novel bioactive compounds derived from this compound can be significantly accelerated through rational design strategies. slideshare.net This approach relies on a deep understanding of the structure-activity relationship (SAR) of the karnamicin scaffold. researchgate.net By identifying the key structural features responsible for its biological activity, medicinal chemists can design and synthesize new analogs with improved properties. azolifesciences.com

Computational modeling and molecular docking can be employed to predict how modifications to the this compound structure will affect its binding to specific molecular targets, such as ACE. nih.govresearchgate.net For example, modifications to the side chain attached to the thiazole ring or alterations to the substitution pattern on the hydroxypyridine core could enhance binding affinity and selectivity. vulcanchem.com

Structure-based drug design can be utilized once the three-dimensional structure of this compound in complex with its molecular target is determined. slideshare.net This information would allow for the precise design of new derivatives that make optimal interactions with the binding site, leading to enhanced potency and reduced off-target effects. The synthesis of these rationally designed compounds, followed by biological evaluation, will be a critical step in the development of new and effective therapeutic agents based on the karnamicin scaffold. researchgate.net

Q & A

Q. How can researchers ensure reproducibility when describing this compound’s synthesis and bioactivity protocols?

- Methodological Answer: Provide detailed step-by-step protocols in supplemental information, including instrument calibration data (e.g., NMR shim settings) and raw data files (e.g., HPLC chromatograms). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing and adhere to MIAME (Minimum Information About a Microarray Experiment) standards for omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.